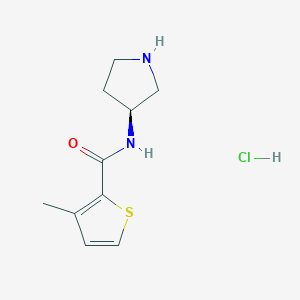![molecular formula C9H13Cl2N5 B2909273 3-[3-(Methylamino)azetidin-1-yl]pyrazine-2-carbonitrile dihydrochloride CAS No. 2379945-61-4](/img/structure/B2909273.png)
3-[3-(Methylamino)azetidin-1-yl]pyrazine-2-carbonitrile dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of azetidine derivatives often involves reactions such as the aza-Michael addition . In one example, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Chemical Reactions Analysis
The chemical reactions involving azetidine derivatives are diverse. For instance, new Schiff bases can be reacted with chloroacetochloride and (or) dichloroacetochloride in the presence of trimethylamine in DMF solvent under reflux and stirring to yield new derivatives .将来の方向性
The field of azetidine derivatives is a vibrant area of research due to their wide range of biological activities and their use in the synthesis of various pharmaceuticals . Future research may focus on the synthesis of new azetidine derivatives, investigation of their biological activities, and development of more efficient synthetic methods .
特性
IUPAC Name |
3-[3-(methylamino)azetidin-1-yl]pyrazine-2-carbonitrile;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.2ClH/c1-11-7-5-14(6-7)9-8(4-10)12-2-3-13-9;;/h2-3,7,11H,5-6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXSIGSRMXOTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)C2=NC=CN=C2C#N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Methylamino)azetidin-1-yl]pyrazine-2-carbonitrile dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-([2,3'-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2909195.png)


![1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde hydrobromide](/img/structure/B2909202.png)
![3-cyano-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2909203.png)



![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2-chloroacetamide](/img/structure/B2909209.png)

![S-(2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate](/img/structure/B2909211.png)